Amylin, also known as islet amyloid polypeptide, is a 37-amino acid peptide hormone secreted by the pancreatic beta cells alongside insulin. The specific segment of interest, Amylin (20-29), refers to the peptide sequence within the larger amylin molecule, which plays a crucial role in glycemic regulation and satiety. This segment is part of the broader structural and functional characteristics of amylin that contribute to its biological effects and implications in metabolic disorders.
Amylin is primarily derived from the pancreatic beta cells, where it is co-secreted with insulin in a roughly 100:1 ratio. The peptide is processed from a precursor known as proislet amyloid polypeptide, which undergoes several post-translational modifications to yield the active hormone. The structure of amylin includes regions that are critical for its biological activity, including the segment from amino acids 20 to 29.
Amylin belongs to the family of calcitonin-like peptides, which includes other hormones such as calcitonin and adrenomedullin. It is classified as a glucoregulatory hormone due to its role in managing blood glucose levels and influencing appetite regulation.
The synthesis of Amylin (20-29) can be achieved through solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids on a solid support. This method enables precise control over the sequence and purity of the resulting peptide.
The molecular structure of Amylin (20-29) can be represented as follows:
Amylin (20-29) participates in several biochemical interactions:
Amylin (20-29) acts through several mechanisms:
Research indicates that amylin's action involves signaling pathways related to glucose metabolism and appetite suppression, making it a target for therapeutic interventions in diabetes management.
Amylin (20-29) has significant implications in various research areas:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4